molecular formula C11H20BrN2O2 B3418521 Tempo 4-bromoacetamide CAS No. 125342-81-6

Tempo 4-bromoacetamide

Cat. No.: B3418521
CAS No.: 125342-81-6
M. Wt: 292.19 g/mol
InChI Key: BTUNLQFXOHUOAT-UHFFFAOYSA-N
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Description

Tempo 4-bromoacetamide is an organic compound that has garnered significant attention in scientific research due to its unique properties. It is a derivative of the stable nitroxyl radical Tempo, which has been extensively studied for its antioxidant and anti-inflammatory properties. This compound is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tempo 4-bromoacetamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-amino-TEMPO with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tempo 4-bromoacetamide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: The bromoacetamide group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromoacetamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

Tempo 4-bromoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: It serves as a spin label in electron spin resonance spectroscopy to study biological systems.

    Medicine: Its antioxidant properties are being explored for potential therapeutic applications, including anti-inflammatory treatments.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Tempo 4-bromoacetamide involves its stable nitroxyl radical, which can interact with various molecular targets. It can scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can participate in redox reactions, influencing cellular pathways and molecular targets involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Tempo 4-bromoacetamide is unique compared to other similar compounds due to its stable nitroxyl radical and bromoacetamide group. Similar compounds include:

    4-hydroxy-TEMPO: Known for its use in oxidation reactions and as a spin label.

    Mito-TEMPO: A mitochondria-targeted antioxidant used in biological studies.

    4-iodoacetamido-TEMPO: Used in similar applications but with different reactivity due to the iodine atom.

These compounds share some properties with this compound but differ in their specific applications and reactivity.

Properties

InChI

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUNLQFXOHUOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276436, DTXSID30947434
Record name Tempo 4-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24567-97-3, 125342-81-6
Record name Tempo 4-bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tempo 4-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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